2-氟-3-(三氟甲基)苯甲醚

描述

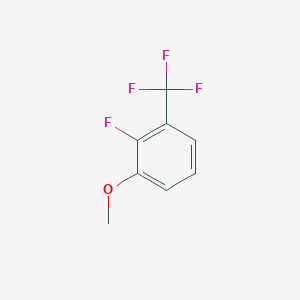

2-Fluoro-3-(trifluoromethyl)anisole is a chemical compound that is part of a broader class of fluoroorganic compounds. These compounds are characterized by the presence of fluorine atoms and a trifluoromethyl group, which can significantly alter the chemical and physical properties of the molecules. The trifluoromethyl group, in particular, is known for its high lipophilicity and strong electron-withdrawing properties, which can enhance a molecule's cell-membrane permeability and chemical and metabolic stability .

Synthesis Analysis

The synthesis of related fluoroorganic compounds often involves complex reactions that can include the use of lithium aluminum hydride or diisobutylaluminum hydride for the reduction of hydroxy ketones to produce diols with high diastereoselectivity . Additionally, the synthesis of 2-fluoro-4-iodo-anisole, a compound similar to 2-fluoro-3-(trifluoromethyl)anisole, has been achieved through a multi-step process starting from o-amino-anisole, involving a Schiemann reaction, nitration, reduction, and a Sandmeyer reaction .

Molecular Structure Analysis

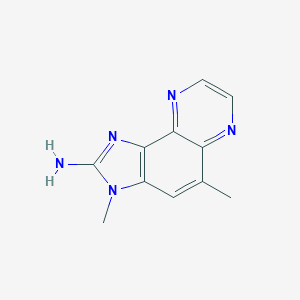

The molecular structure of 2-fluoro-3-(trifluoromethyl)anisole would include a benzene ring substituted with a methoxy group, a fluorine atom, and a trifluoromethyl group. The presence of these substituents can influence the reactivity and stereochemistry of the molecule. For instance, the 2-trifluoromethyl substituent has been shown to impart high 1,2-syn stereoselectivity in the reduction of related compounds .

Chemical Reactions Analysis

Chemical reactions involving fluoroorganic compounds with a trifluoromethyl group can be quite diverse. For example, trifluoromethyl-substituted anilines have been used to synthesize isoxazoles and triazines through reactions with dianions derived from oximes . The activated trifluoromethyl group can also undergo elimination of fluoride to generate intermediate products that can be further transformed into various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-3-(trifluoromethyl)anisole would be influenced by the presence of the fluorine atoms and the trifluoromethyl group. These groups are known to increase lipophilicity and electron-withdrawing capacity, which can affect the compound's solubility, boiling point, and stability. The trifluoromethylthio group, a related functional group, has been used to improve the properties of drug molecules, suggesting that the trifluoromethyl group in 2-fluoro-3-(trifluoromethyl)anisole could have similar effects .

科研应用

药物设计中的氟

2-氟-3-(三氟甲基)苯甲醚及相关的氟苯甲醚展示出不同的构象偏好,影响其理化和药代动力学性质。氟化改变配体构象并影响脂溶性和代谢稳定性等性质。例如,二氟苯甲醚显示出平衡的性质配置,可能比三氟苯甲醚更具吸引力,用于优化ADME性质 (Xing et al., 2015)。

电化学氟化

涉及苯甲醚等化合物的电化学氟化过程产生各种氟化产物,包括氟苯甲醚。这种技术对合成化合物如2-氟-3-(三氟甲基)苯甲醚至关重要,为合成有机化学领域做出贡献 (Shainyan & Danilevich, 2006)。

扭转势能研究

对类似于4-氟(三氟甲氧基)苯的化合物中芳基-O键周围的扭转势能进行了密度泛函方法的研究,这些化合物在结构上与2-氟-3-(三氟甲基)苯甲醚相关。这项研究有助于理解氟苯甲醚的分子动力学和性质 (Kieninger et al., 2004)。

催化中的光氧化还原系统

在催化氟甲基化中,特别是在制药和农药领域中,如2-氟-3-(三氟甲基)苯甲醚中所见的三氟甲基基团的使用是重要的。使用这些基团进行光氧化还原催化可以实现高效和选择性的自由基氟甲基化,这是有机合成中的关键过程 (Koike & Akita, 2016)。

有机合成中的不对称还原

与2-氟-3-(三氟甲基)苯甲醚结构相关的化合物,如2-氟-2-(三氟甲基)-3-羟基酮的不对称还原,导致复杂二醇的高立体选择性合成。这展示了氟化苯甲醚在立体控制有机合成中的作用 (Ishihara et al., 1994)。

氟苯甲醚衍生物的合成

合成氟苯甲醚衍生物的方法,如2-氟-4-碘苯甲醚,对于在各种化学过程中创建中间体至关重要。这包括为L-3-F-酪氨酸创建中间体,突显了该化合物在合成化学中的作用 (Huang & Tian, 2004)。

芳香化合物的电化学氟化

芳香化合物,包括苯甲醚的电化学氟化,导致全饱和全氟醚和其他氟化产物的产生。这展示了该化合物在复杂氟化结构合成中的实用性 (Inoue et al., 1973)。

有机金属氟化学

有机金属氟化学研究,涉及2-氟-3-(三氟甲基)苯甲醚等化合物,对于合成用于制药和农药的有选择性氟化有机化合物至关重要。这一研究领域为这些复杂分子的合成提供了新工具 (Grushin, 2010)。

基质隔离光解研究

研究关于基质隔离三氟甲磺酰氟的光解,与2-氟-3-(三氟甲基)苯甲醚相关,为了理解氟磺酰酯的结构和键合参数提供了见解。这项研究对于理解这类化合物的光解行为是至关重要的 (Bielefeldt et al., 1988)。

用于气体吸附的金属有机框架

氟金属有机框架,可能包含2-氟-3-(三氟甲基)苯甲醚结构,展示了高密度气体吸附能力。这种应用在材料科学中具有重要意义,特别是在气体储存和分离技术方面 (Yang et al., 2007)。

Safety And Hazards

未来方向

The future directions of 2-Fluoro-3-(trifluoromethyl)anisole research could involve exploring effective ways to obtain 2-trifluoromethylindoles from indoles, given the relevance of the trifluoromethyl group . Another direction could involve the synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions .

性质

IUPAC Name |

2-fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZDEYSCSPZMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379210 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(trifluoromethyl)anisole | |

CAS RN |

151868-17-6 | |

| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151868-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)

![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)

![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)

![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)

![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)

![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)